![molecular formula C15H16N4O B1341728 3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 946686-69-7](/img/structure/B1341728.png)
3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This class of compounds has garnered significant attention due to their diverse biological activities, including anti-inflammatory and anti-cancer properties . The structure of this compound features a pyrazolo[1,5-a]pyrimidine core with a 4-methoxyphenyl group and two methyl groups at positions 2 and 5, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of 3-aminopyrazoles with formylated active proton compounds. One common method includes the reaction of 3-(4-methoxyphenyl)-3-oxopropanenitrile with hydrazine hydrate in refluxing ethanol to yield 5-(4-methoxyphenyl)-1H-pyrazol-3-amine. This intermediate is then condensed with formylated compounds to furnish the desired pyrazolopyrimidine .
Industrial Production Methods
Industrial production methods for this compound often leverage green chemistry principles to enhance efficiency and reduce environmental impact. Techniques such as ultrasound-assisted synthesis in aqueous media have been employed to achieve high yields and operational simplicity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Typical conditions involve refluxing in solvents like ethanol or acetic acid .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolopyrimidine oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways involved in inflammation and cancer progression. For instance, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Zaleplon: A pyrazolo[1,5-a]pyrimidine derivative used as a sedative-hypnotic agent.
Indiplon: Another sedative-hypnotic with a similar core structure.
Ocinaplon: A compound with anxiolytic properties.
Uniqueness
3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Unlike other pyrazolo[1,5-a]pyrimidine derivatives, it combines anti-inflammatory and anti-cancer properties, making it a versatile compound for various applications .
Biological Activity
3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
- Chemical Formula: C₁₅H₁₆N₄O
- CAS Number: 946686-69-7
- Molecular Weight: 284.32 g/mol
- Hazard Classification: Irritant
Antimicrobial Activity
Research has indicated that pyrazolo[1,5-a]pyrimidines exhibit significant antimicrobial properties. A study highlighted that derivatives of this compound demonstrated both antibiofilm and anti-quorum-sensing activities against various bacterial isolates. The results showed a marked improvement in activity compared to controls, suggesting potential applications in treating biofilm-associated infections .
Table 1: Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
Compound | Activity Type | Inhibition (%) | Reference |
---|---|---|---|
Compound 6 | Anti-quorum sensing | 75% | |
Compound 7 | Antibiofilm activity | 80% | |
This compound | Antimicrobial | Significant improvement |
Antitumor Activity
The pyrazolo[1,5-a]pyrimidine scaffold has been associated with antitumor activity. Compounds in this category have shown efficacy against various cancer cell lines through mechanisms such as inhibition of key signaling pathways involved in tumor growth. For instance, certain derivatives have been reported to inhibit BRAF(V600E) and EGFR, which are critical targets in cancer therapy .
Table 2: Antitumor Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
Compound | Target Enzyme | IC50 (µM) | Reference |
---|---|---|---|
Compound A | BRAF(V600E) | 50 | |
Compound B | EGFR | 30 | |
This compound | Unknown target | Potential activity noted |
The biological activities of pyrazolo[1,5-a]pyrimidines are largely attributed to their ability to interact with specific biological targets. For example:
- Antibacterial Mechanism: The inhibition of quorum sensing disrupts bacterial communication, leading to reduced virulence and biofilm formation.
- Antitumor Mechanism: Inhibition of kinases such as BRAF and EGFR disrupts critical signaling pathways that promote cancer cell proliferation and survival.
Case Study 1: Antibacterial Efficacy
In a comparative study involving various pyrazolo derivatives, it was found that those containing the methoxyphenyl group exhibited enhanced antibacterial activity against Gram-positive bacteria. This suggests that structural modifications can significantly influence the biological efficacy of these compounds .
Case Study 2: Cancer Cell Line Testing
A series of synthesized pyrazolo[1,5-a]pyrimidines were tested against human cancer cell lines (e.g., A549 for lung cancer). The results indicated that compounds with specific substitutions on the phenyl ring showed IC50 values significantly lower than traditional chemotherapeutics .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-9-8-13(16)19-15(17-9)14(10(2)18-19)11-4-6-12(20-3)7-5-11/h4-8H,16H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCPJAUELBWVEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N)C)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.